REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[CH:6][N:5]=[C:4]([NH:8][C:9]2[N:10]=[CH:11][C:12]([C:15]#[N:16])=[N:13][CH:14]=2)[CH:3]=1.[NH2:17][CH2:18][CH:19]1[CH2:24][CH2:23][O:22][CH2:21][CH2:20]1.C(N(CC)CC)C>CC#N>[O:22]1[CH2:23][CH2:24][CH:19]([CH2:18][NH:17][C:2]2[N:7]=[CH:6][N:5]=[C:4]([NH:8][C:9]3[N:10]=[CH:11][C:12]([C:15]#[N:16])=[N:13][CH:14]=3)[CH:3]=2)[CH2:20][CH2:21]1
|
Name
|
|
Quantity
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20 mg
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Type
|
reactant
|
Smiles
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ClC1=CC(=NC=N1)NC=1N=CC(=NC1)C#N
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Name
|
|
Quantity
|
18 mg
|
Type
|
reactant
|
Smiles
|
NCC1CCOCC1
|
Name
|
|
Quantity
|
0.02 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The mixture was cooled
|
Type
|
CUSTOM
|
Details
|
solvent was removed by evaporation
|
Type
|
DISSOLUTION
|
Details
|
The crude material was redissolved in a mixture of dichloromethane (89%), MeOH (10%), 0.88 s
|
Duration
|
0.88 s
|
Type
|
WASH
|
Details
|
Elution with the same solvent mixture
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCC(CC1)CNC1=CC(=NC=N1)NC=1N=CC(=NC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11 mg | |
YIELD: PERCENTYIELD | 41% | |
YIELD: CALCULATEDPERCENTYIELD | 41.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |